molecular formula C5H7BrN2 B13561570 2-bromo-5-ethyl-1H-imidazole CAS No. 1781173-29-2

2-bromo-5-ethyl-1H-imidazole

Cat. No.: B13561570
CAS No.: 1781173-29-2
M. Wt: 175.03 g/mol
InChI Key: DCDZTQJZFVUPJY-UHFFFAOYSA-N
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Description

2-Bromo-5-ethyl-1H-imidazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms at positions 1 and 3, a bromine atom at position 2, and an ethyl group at position 5. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-ethyl-1H-imidazole typically involves the bromination of 5-ethyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure regioselective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include 2-azido-5-ethyl-1H-imidazole or 2-thio-5-ethyl-1H-imidazole.

    Oxidation: Oxidized derivatives of the imidazole ring.

    Coupling Reactions: Various biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-5-ethyl-1H-imidazole finds applications in several scientific fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the synthesis of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-5-ethyl-1H-imidazole largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom can facilitate binding to target sites through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-ethyl-1H-imidazole’s unique combination of a bromine atom and an ethyl group provides distinct chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

1781173-29-2

Molecular Formula

C5H7BrN2

Molecular Weight

175.03 g/mol

IUPAC Name

2-bromo-5-ethyl-1H-imidazole

InChI

InChI=1S/C5H7BrN2/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H,7,8)

InChI Key

DCDZTQJZFVUPJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1)Br

Origin of Product

United States

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